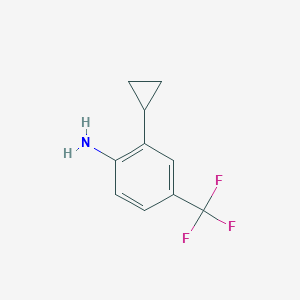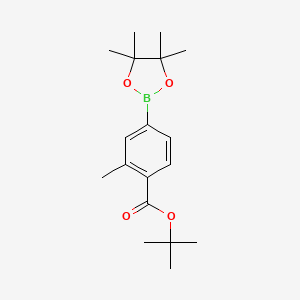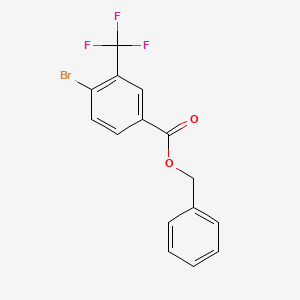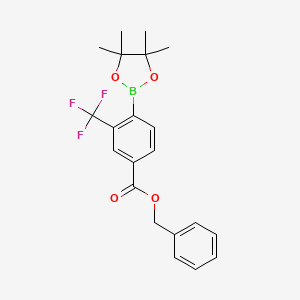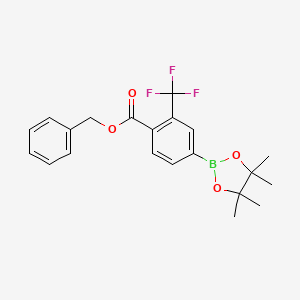
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a boronic ester functional group. It is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with benzyl alcohol under acidic conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a solvent like toluene or dichloromethane. The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the addition of reagents and control of reaction conditions can help achieve higher yields and purity. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction reactions, depending on the desired product.
Substitution Reactions: The boronic ester group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Palladium on carbon (Pd/C), palladium acetate (Pd(OAc)2), and bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) are commonly used.
Bases: Sodium carbonate (Na2CO3), potassium phosphate (K3PO4), and cesium fluoride (CsF) are often employed.
Solvents: Toluene, dichloromethane, and water are commonly used solvents.
Major Products Formed:
Biaryl Compounds: The primary product of the Suzuki-Miyaura reaction is a biaryl compound, which can be further functionalized.
Oxidized or Reduced Trifluoromethyl Compounds: Depending on the reaction conditions, the trifluoromethyl group can be oxidized to a trifluoromethyl ketone or reduced to a trifluoromethyl alcohol.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a molecular probe to study biological processes. Its ability to target specific cellular components makes it valuable in imaging and diagnostic applications.
Medicine: The compound's derivatives are explored for their potential therapeutic applications. For example, they may be used in the development of new drugs for treating various diseases.
Industry: In the chemical industry, this compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid derivative undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product. The trifluoromethyl group can influence the electronic properties of the resulting biaryl compound, affecting its reactivity and stability.
Molecular Targets and Pathways Involved:
Palladium Catalysts: The palladium catalyst facilitates the transmetalation and reductive elimination steps.
Biaryl Compounds: The resulting biaryl compounds can interact with various biological targets, depending on their structure and functional groups.
相似化合物的比较
Benzyl boronic acid: Similar to the compound , but lacks the trifluoromethyl group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: The precursor used in the synthesis of the compound.
Trifluoromethylbenzoic acid: Similar to the compound , but lacks the boronic ester group.
Uniqueness: The presence of both the trifluoromethyl group and the boronic ester group in Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate makes it unique compared to similar compounds. The trifluoromethyl group enhances the compound's stability and reactivity, while the boronic ester group allows for participation in cross-coupling reactions.
属性
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BF3O4/c1-19(2)20(3,4)29-22(28-19)15-10-11-16(17(12-15)21(23,24)25)18(26)27-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQROXMBARZFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
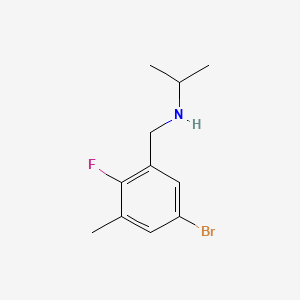
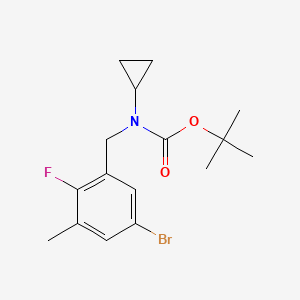
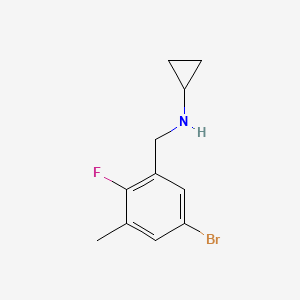
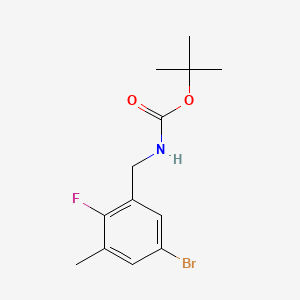
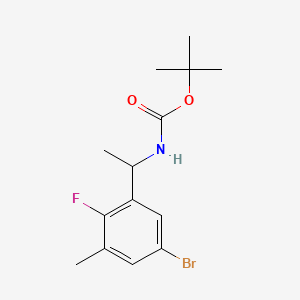
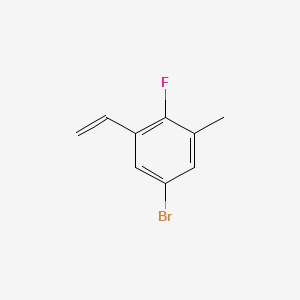
![Tert-butyl 3-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B8212711.png)
![N-ethyl-N-[[3-(piperidin-4-ylmethoxy)phenyl]methyl]ethanamine;dihydrochloride](/img/structure/B8212719.png)
![4-[3-(Morpholin-4-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8212741.png)
